molecular formula C19H23BrN2O B12712508 Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- CAS No. 84344-36-5

Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl-

Cat. No.: B12712508
CAS No.: 84344-36-5
M. Wt: 375.3 g/mol
InChI Key: GZOOKCHCIWCHCR-UHFFFAOYSA-N
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Description

Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a bromophenoxypropyl group and a phenyl group attached to the piperazine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- typically involves the reaction of 1-(3-bromopropyl)-4-phenylpiperazine with 4-bromophenol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
  • Piperazine, 1-(3-(4-fluorophenoxy)propyl)-4-phenyl-
  • Piperazine, 1-(3-(4-methylphenoxy)propyl)-4-phenyl-

Uniqueness

Piperazine, 1-(3-(4-bromophenoxy)propyl)-4-phenyl- is unique due to the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. The bromine atom can participate in various reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

CAS No.

84344-36-5

Molecular Formula

C19H23BrN2O

Molecular Weight

375.3 g/mol

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4-phenylpiperazine

InChI

InChI=1S/C19H23BrN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2

InChI Key

GZOOKCHCIWCHCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCOC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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